(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester
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Overview
Description
(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound features a tetrahydropyran ring with a methylene group at the 3-position and a carbamic acid tert-butyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving suitable precursors such as dihydropyran or its derivatives.
Introduction of the Methylene Group: The methylene group at the 3-position can be introduced via dehydrohalogenation reactions using appropriate reagents.
Carbamate Formation: The carbamic acid tert-butyl ester group is introduced through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carbamate derivatives with different functional groups.
Scientific Research Applications
(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Methylene-tetrahydro-thiopyran-4-yl)-carbamic acid tert-butyl ester: Similar structure but with a sulfur atom in the ring.
(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-(3-methylideneoxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-14-6-5-9(8)12-10(13)15-11(2,3)4/h9H,1,5-7H2,2-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMOJUAFYBITIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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